2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
2-[(4-Fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidinone core structure substituted with a 4-fluorobenzylsulfanyl group at the 2-position. The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is a heterocyclic system of significant pharmacological interest due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .
For example, 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives demonstrated notable antimicrobial and antioxidant activities .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)9-23-17-19-14-12-3-1-2-4-13(12)22-15(14)16(21)20-17/h1-8H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVDDQMOVPHVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method includes the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing compounds . Another approach involves a unique free radical cyclization cascade, which is an excellent method for constructing complex benzofuran derivatives . Industrial production methods may vary, but they typically involve optimizing these synthetic routes for large-scale production.
Chemical Reactions Analysis
2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and sulfanyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations
- 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one This derivative replaces the 4-fluorobenzylsulfanyl group with a 4-methoxyphenoxy substituent. The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. Such substitutions influence solubility and receptor affinity .
Benzofuro[3,2-d]pyrimidin-4-amine ()
The absence of a sulfanyl group and presence of an amine at position 4 alters hydrogen-bonding capabilities. This compound has a lower melting point (144–145°C) compared to sulfanyl derivatives, suggesting differences in crystallinity and stability .
Thienopyrimidinone Analogues
Core Ring Modifications
- 2-[(4-Fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () Replacing the benzofuran oxygen with a sulfur atom in the thieno[2,3-d]pyrimidinone core increases lipophilicity.
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one () The bis-aryl substitution at positions 2 and 6 enhances π-π stacking interactions, reflected in a high melting point (241–243°C). This contrasts with the mono-fluorobenzyl group in the target compound, which may reduce steric hindrance .
Pyrimidinones with Sulfanyl Substituents
Substituent Effects on Reactivity
- 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one () The benzylsulfanyl group in this simpler pyrimidinone is introduced via nucleophilic substitution (benzyl chloride and NaOH), a method likely applicable to the target compound’s synthesis. The amino group at position 6 enhances solubility, whereas the 4-fluorobenzyl group in the target compound may improve metabolic stability .
Fluorinated vs. Non-Fluorinated Derivatives
- 2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one () Fluorine’s position (ortho vs. para) influences electronic effects.
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for sulfanyl introduction in and chlorination in . Microwave-assisted reactions () could optimize yield and purity .
Biological Potential: While direct data are lacking, benzofuropyrimidinones (e.g., Schiff base derivatives in ) show antimicrobial and antioxidant activities, suggesting the 4-fluorobenzylsulfanyl group could enhance these properties .
Biological Activity
The compound 2-[(4-fluorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a member of the benzofuro-pyrimidine class, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzofuro moiety fused with a pyrimidine ring. The presence of a 4-fluorobenzyl sulfanyl group enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that compounds within this class exhibit various biological activities, including:
- Antitumor Activity : Several studies suggest that benzofuro-pyrimidines possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Investigations into their neuroprotective capabilities indicate potential applications in treating neurological disorders.
The biological activity of 2-[(4-fluorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one may be attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests it may trigger programmed cell death in malignant cells.
Antitumor Activity
A study published in Journal of Medicinal Chemistry reported that derivatives of benzofuro-pyrimidines showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors was highlighted as a key finding .
Antimicrobial Effects
In another investigation, a series of benzofuro-pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the sulfanyl moiety plays a critical role in antimicrobial efficacy .
Neuroprotective Studies
Research focusing on neuroprotection revealed that certain benzofuro-pyrimidine derivatives could reduce oxidative stress in neuronal cells. In vitro studies demonstrated that these compounds could decrease reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .
Data Tables
| Biological Activity | Cell Line/Model | Mechanism |
|---|---|---|
| Antitumor | MCF-7 (breast cancer) | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | Enzyme inhibition |
| Neuroprotective | Neuronal cells | Reduction of oxidative stress |
Q & A
Q. What synthetic methodologies are effective for constructing the benzofuro[3,2-d]pyrimidin-4(3H)-one core?
The aza-Wittig reaction is a robust method for synthesizing benzofuropyrimidinone derivatives. This approach involves reacting iminophosphoranes with carbonyl compounds to form heterocyclic rings. For example, cyclization of intermediates under refluxing ethanol or toluene yields the fused benzofuropyrimidinone scaffold. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like dimerization .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound class?
SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For benzofuropyrimidinone derivatives, key metrics include:
- Planarity of the fused benzofuropyrimidine system (r.m.s. deviations < 0.03 Å).
- Dihedral angles between substituents (e.g., 78.21° between the benzofuropyrimidine and central benzene ring in a related compound) .
- Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions stabilizing crystal packing) .
Advanced Research Questions
Q. What strategies address disorder in crystallographic models of flexible substituents (e.g., propylamino chains)?
Flexible groups like propylamino side chains often exhibit positional disorder. Refinement using split-site occupancy (e.g., 0.34:0.66 ratio) and thermal parameter restraints (e.g., SIMU/DELU in SHELXL) improves model accuracy. Multi-scan absorption corrections (via SADABS) mitigate data anisotropy .
Q. How do cross-coupling reactions expand functionalization of the pyrimidinone scaffold?
Pd-catalyzed C–C and C–N couplings enable site-selective modifications. For example:
- Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 6-position using brominated precursors.
- Buchwald-Hartwig amidation installs amino groups (e.g., tert-butylamino) at the 2-position. Optimized conditions (e.g., Pd(OAc)₂/XPhos, microwave heating) enhance yields in low-reactivity systems .
Q. How does structural modification (e.g., 4-fluorobenzyl substitution) influence pharmacokinetics?
Introducing electron-withdrawing groups like 4-fluorobenzyl enhances metabolic stability by reducing oxidative degradation. Plasma protein binding (PPB) can be modulated via hydrophobic substituents, as seen in CXCR2 antagonists (e.g., AZD4721), where 4-fluorobenzyl improved PPB and extended half-life compared to 2,3-difluorobenzyl analogs .
Q. What analytical techniques resolve contradictions in biological activity data for derivatives?
- SAR studies : Compare IC₅₀ values against substituent electronic profiles (Hammett constants) and steric maps.
- Crystallographic data : Correlate bioactivity with intermolecular interactions (e.g., π-stacking distances of 3.5–3.8 Å in active compounds) .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution to rationalize reactivity differences .
Q. How are hydrogen-bonding motifs leveraged in co-crystal engineering?
Co-crystallization with ethanol or dichloromethane solvent molecules introduces O–H⋯O and N–H⋯O interactions, stabilizing specific conformations. For example, ethanol solvates form bifurcated hydrogen bonds with pyrimidinone carbonyls, directing molecular alignment for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
